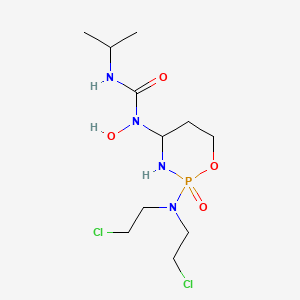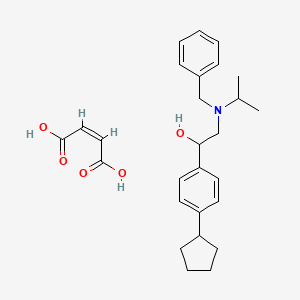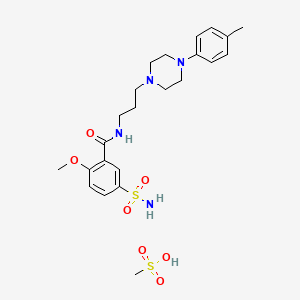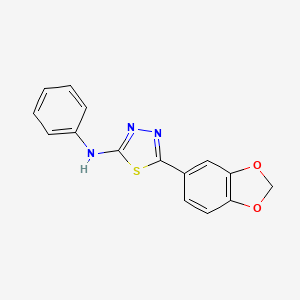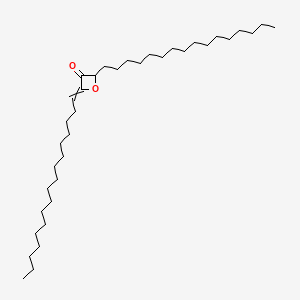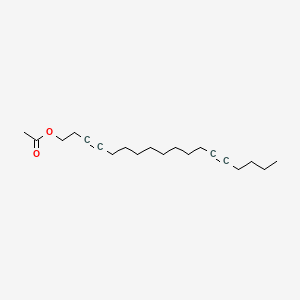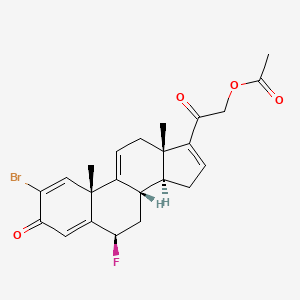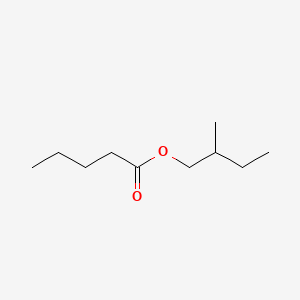
2-Methylbutyl valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutyl valerate, also known as 2-Methylbutyl pentanoate, is an ester compound with the molecular formula C10H20O2. It is commonly used in the flavor and fragrance industry due to its fruity aroma and flavor. This compound is found naturally in various fruits and is often used to enhance the sensory properties of food and beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbutyl valerate can be synthesized through the esterification reaction between 2-methylbutanol and valeric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain the desired ester with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyl valerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-methylbutanol and valeric acid.
Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-Methylbutanol and valeric acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
2-Methylbutyl valerate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in the natural aroma of fruits and its potential effects on insect behavior.
Medicine: Explored for its potential use in drug formulations due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Methylbutyl valerate primarily involves its interaction with olfactory receptors in the nasal cavity. The ester binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma. The molecular targets are the olfactory receptors, and the pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction cascades .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbutyl isovalerate
- 2-Methylbutyl 3-methylbutanoate
- 2-Methylbutyl isopentanoate
Uniqueness
2-Methylbutyl valerate is unique due to its specific fruity aroma, which is distinct from other similar esters. Its natural occurrence in various fruits and its widespread use in the flavor and fragrance industry make it a valuable compound. Compared to similar esters, this compound has a more pronounced and desirable fruity scent, making it a preferred choice for enhancing sensory properties .
Properties
CAS No. |
55590-83-5 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-methylbutyl pentanoate |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-10(11)12-8-9(3)5-2/h9H,4-8H2,1-3H3 |
InChI Key |
FOJKZJAPKUOYKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



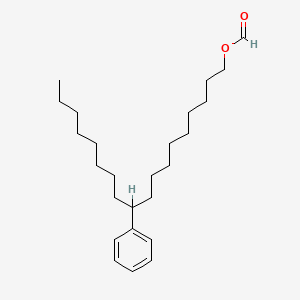
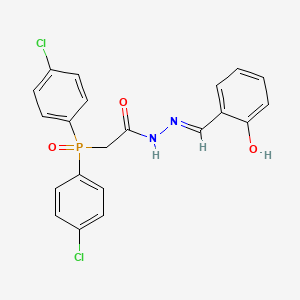
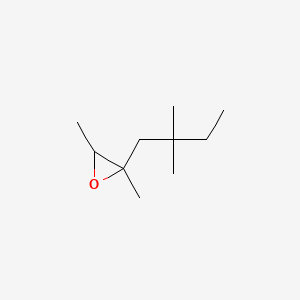
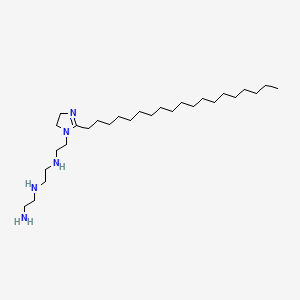

![18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide](/img/structure/B12697764.png)
